methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate
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Overview
Description
Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a methyl ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate typically involves the reaction of 2,5-dimethylbenzoic acid with methyl anthranilate in the presence of a coupling agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-(methylamino)benzoate: Similar structure but with a methyl group instead of the dimethylbenzoyl group.
Methyl 2-(dimethylamino)benzoate: Contains a dimethylamino group instead of the dimethylbenzoyl group.
Uniqueness: Methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate is unique due to the presence of the 2,5-dimethylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-8-9-12(2)14(10-11)16(19)18-15-7-5-4-6-13(15)17(20)21-3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFFCAODUCXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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